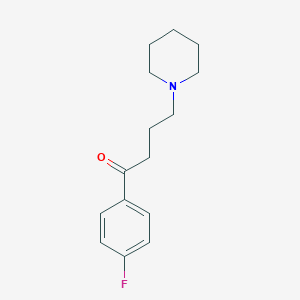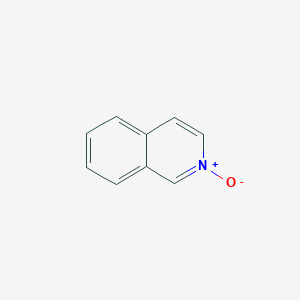
Isoquinoline N-oxide
概要
説明
Isoquinoline N-oxide is a nitrogen-containing heterocyclic compound derived from isoquinoline. It is characterized by the presence of an oxygen atom bonded to the nitrogen atom in the isoquinoline ring. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various chemical reactions .
作用機序
Target of Action
Isoquinoline N-oxide is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound . Isoquinoline and its derivatives have been found to interfere with multiple pathways, including nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of Ca 2+ -mediated fusion . These pathways play a crucial role in viral replication .
Mode of Action
This compound, like other isoquinolines, can be considered as 10-electron π -aromatic and delocalized systems .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to interfere with nuclear factor-κB, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of Ca 2+ -mediated fusion . These pathways play a crucial role in viral replication . Furthermore, the formation of N-oxides can activate the pyridine ring in the SEAr against certain reagents .
Pharmacokinetics
It is known that the compound is a useful intermediate for isoquinoline derivatives . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of this compound’s action is the interference with multiple pathways that play a crucial role in viral replication . The formation of N-oxides can activate the pyridine ring in the SEAr against certain reagents , which could potentially lead to various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the synthesis of isoquinolines and isoquinoline N-oxides via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives can be performed in water . This reaction is performed under simple and mild conditions without organic solvent, additives, or ligands . This suggests that the action, efficacy, and stability of this compound could potentially be influenced by the presence of water and other environmental factors.
準備方法
Synthetic Routes and Reaction Conditions: Isoquinoline N-oxide can be synthesized through several methods. One common approach involves the oxidation of isoquinoline using hydrogen peroxide in the presence of a catalyst such as acetic acid. Another method includes the use of peracids like peracetic acid or m-chloroperbenzoic acid to achieve the oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via a copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. This method is efficient and environmentally friendly, as it avoids the use of organic solvents and additives .
化学反応の分析
Types of Reactions: Isoquinoline N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form isoquinoline N,N-dioxide.
Reduction: Reduction of this compound can yield isoquinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the N-oxide group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids (e.g., peracetic acid, m-chloroperbenzoic acid).
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Isoquinoline N,N-dioxide.
Reduction: Isoquinoline.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
Isoquinoline N-oxide has a wide range of applications in scientific research:
類似化合物との比較
- Quinoline N-oxide
- Pyridine N-oxide
- Benzofuran N-oxide
特性
IUPAC Name |
2-oxidoisoquinolin-2-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIAABRFQASVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165282 | |
| Record name | Isoquinolin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1532-72-5 | |
| Record name | Isoquinoline N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline N-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinolin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinolin-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Q1: What is the molecular formula and weight of isoquinoline N-oxide?
A1: this compound has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol.
Q2: How is the structure of this compound typically characterized?
A2: Various spectroscopic techniques are employed to characterize this compound, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the carbon and hydrogen atoms within the molecule, their chemical environment, and interactions. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Characterizes the compound's absorption and transmission of light in the UV-Vis region, offering insights into its electronic structure and transitions. []
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, confirming the molecular weight and fragmentation patterns of the compound. []
Q3: What are some common reactions that this compound undergoes?
A3: this compound exhibits diverse reactivity, participating in reactions such as:
- Photoisomerization: Upon light exposure, it can rearrange into lactams (1-isoquinolones) or 1,3-benzoxazepines, with solvent polarity playing a crucial role in determining the product distribution. [, , , , , , , ] The reaction mechanism for lactam formation is suggested to involve a singlet hydrogen-bonded radical ion pair intermediate. [, , ]
- Cycloaddition Reactions: It can act as a diene in [3+3] cycloadditions with azaoxyallyl cations, yielding 1,11b-dihydro-[1,2,4]oxadiazino[3,2-a]isoquinolin-2(3H)-ones or 2-(isoquinolin-1-yloxy)acetamides depending on the base used. [] It can also undergo [3+2] cycloadditions with N-aryl α-amino acids under photoredox catalysis to afford diazabicyclo[3.2.1]octane-based N-heterocyclic compounds. []
- Electrophilic Cyclization: 2-Alkynylbenzaldoximes can undergo electrophilic cyclization to form 4-haloisoquinoline N-oxides. [, ]
- Palladium-Catalyzed Reactions: Isoquinoline N-oxides engage in various palladium-catalyzed transformations, including:
- Cross-Coupling Reactions: Allow for the introduction of diverse functional groups at the 4-position of the isoquinoline ring. []
- Oxidative Carbamoylation: Enables the synthesis of isoquinoline-1-carboxamides from formylamides. [, ]
- C—H Activation/Oxygen Atom Transfer: Facilitates the synthesis of C1-benzoyl isoquinolines from nitroalkenes. []
- Decarboxylative Arylation: 1- and 3-carboxy isoquinaldic acid N-oxides undergo decarboxylative arylation with aryl iodides, providing access to C-1 or C-3 arylated products. []
- Copper-Catalyzed Reactions: Copper catalysts promote intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, leading to isoquinolines or isoquinoline N-oxides, depending on the protecting group on the oxime. []
Q4: How does the presence of a methoxy group influence the photochemistry of isoquinoline N-oxides?
A4: The position of a methoxy group on the quinoline or isoquinoline ring significantly affects the photochemical reactivity and the types of photoproducts formed. This influence arises from the electron-donating nature of the methoxy group, impacting the electronic distribution and excited state properties of the N-oxide. []
Q5: What synthetic strategies utilize isoquinoline N-oxides for the preparation of other heterocyclic systems?
A5: Several strategies exploit the reactivity of isoquinoline N-oxides to construct diverse heterocycles:
- Synthesis of Thieno-Fused Quinoline and Isoquinoline N-Oxides: Thieno[3,2-c]quinoline N-oxide and thieno[3,2-c]this compound, representing monothieno-analogues of phenanthridine N-oxide, can be synthesized. []
- Formation of 5,6-Dihydropyrrolo[2,1-a]isoquinolines: 1,3-Dipolar cycloaddition of 3,4-dihydroisoquinoline N-oxides with allenes generates 5-methyleneisoxazolidines, which upon heating rearrange to yield 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. []
- Construction of Benzoazepino[2,1-a]isoquinoline Derivatives: A catalyst- and additive-free cascade reaction between isoquinoline N-oxides and alkynones provides access to fluorescent benzoazepino[2,1-a]isoquinoline derivatives. []
- Synthesis of Cyclohepta[de]naphthalene Derivatives: Benz[de]isoquinolinium-1-ides, generated in situ from 2-substituted 2,3-dihydro-1H-benz[de]isoquinoline N-oxides, undergo cycloaddition reactions with dimethyl acetylenedicarboxylate or maleimides to yield cycloadducts. These adducts can be further transformed into cyclohepta[de]naphthalene derivatives. []
Q6: How do different solvents affect the photochemical reactions of this compound?
A6: Solvent polarity significantly influences the photochemistry:
- Polar Protic Solvents (e.g., methanol, water): Favor the formation of lactams (1-isoquinolones) via a pathway involving hydrogen bonding between the excited N-oxide and the solvent. [, , , , ] The strength of the hydrogen bond, influenced by the pKa of the alcohol, affects the magnetic field effect on lactam yield. [, ]
- Non-Polar Solvents (e.g., benzene, carbon tetrachloride): Promote the formation of 1,3-benzoxazepines, suggesting a different reaction mechanism independent of strong hydrogen bonding. [, ]
Q7: How stable is this compound under different conditions?
A7: While specific stability data is limited in the provided research, the following observations can be made:
- Thermal Stability: The occurrence of thermal rearrangements, as observed in the formation of 5,6-dihydropyrrolo[2,1-a]isoquinolines, suggests that prolonged heating might affect its stability. []
Q8: Can you explain the magnetic field effect observed in the photochemical isomerization of this compound?
A8: The photochemical conversion of this compound to lactam exhibits a unique magnetic field effect, with the lactam yield showing a minimum at a specific magnetic field strength. This effect is attributed to the hyperfine interaction-induced spin conversion within a transient radical ion pair intermediate formed during the reaction. [, , , , ] The position of this minimum yield is influenced by the solvent used, shifting to higher magnetic fields with decreasing pKa of the alcohol solvent. [, ]
Q9: Can isoquinoline N-oxides function as catalysts?
A9: While most research focuses on the reactivity of isoquinoline N-oxides as substrates, they can be incorporated into more complex structures that act as catalysts. For example, isoquinoline N-oxides modified with a chiral oxazoline moiety have shown catalytic activity in asymmetric allylation and nitroaldol reactions. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

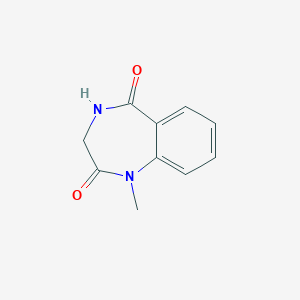
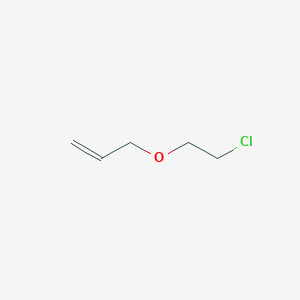
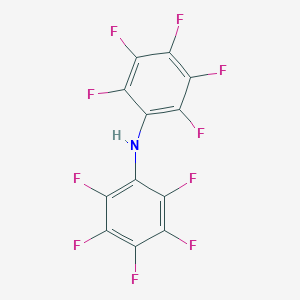
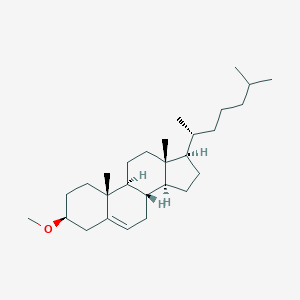
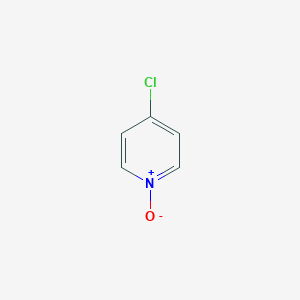
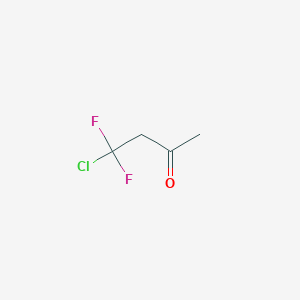
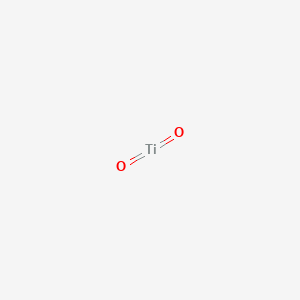

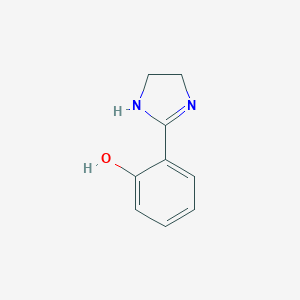

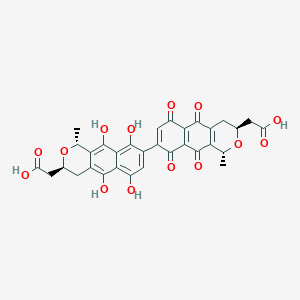
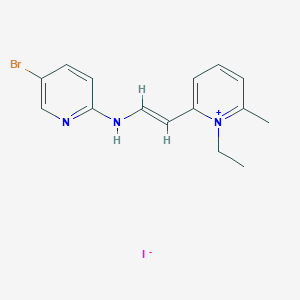
![3-[(4-chlorophenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B73875.png)
